2-(5-Bromopyrazin-2-yl)thiazole
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Overview
Description
2-(5-Bromopyrazin-2-yl)thiazole is a heterocyclic compound that contains both a thiazole ring and a pyrazine ring. The presence of these two rings makes it a versatile compound with potential applications in various fields, including medicinal chemistry and materials science. The thiazole ring is known for its aromaticity and biological activity, while the pyrazine ring is often found in compounds with significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyrazin-2-yl)thiazole typically involves the reaction of 2-bromopyrazine with thiazole derivatives. One common method is the Pd-catalyzed Suzuki coupling reaction, where 2-bromopyrazine is reacted with a thiazole boronic acid under palladium catalysis . The reaction conditions usually involve the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki coupling reaction to maximize yield and minimize costs. This could include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyrazin-2-yl)thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by another functional group.
Oxidation and Reduction Reactions: Products vary depending on the specific conditions and reagents used.
Scientific Research Applications
2-(5-Bromopyrazin-2-yl)thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-(5-Bromopyrazin-2-yl)thiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiazole ring can interact with biological targets through hydrogen bonding and π-π interactions, while the pyrazine ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloropyrazin-2-yl)thiazole
- 2-(5-Fluoropyrazin-2-yl)thiazole
- 2-(5-Methylpyrazin-2-yl)thiazole
Uniqueness
2-(5-Bromopyrazin-2-yl)thiazole is unique due to the presence of the bromine atom, which can be easily substituted to create a wide variety of derivatives. This makes it a valuable intermediate in the synthesis of complex molecules with diverse biological activities .
Properties
Molecular Formula |
C7H4BrN3S |
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Molecular Weight |
242.10 g/mol |
IUPAC Name |
2-(5-bromopyrazin-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C7H4BrN3S/c8-6-4-10-5(3-11-6)7-9-1-2-12-7/h1-4H |
InChI Key |
HDAPIOFNBCWMMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)C2=CN=C(C=N2)Br |
Origin of Product |
United States |
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